3-Methylidenecholest-4-ene
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Overview
Description
3-Methylidenecholest-4-ene is a steroid derivative with the molecular formula C28H46.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenecholest-4-ene typically involves the modification of cholesterol or related steroid compounds. One common method is the biotransformation of cholesterol using specific enzymes or microbial strains. For instance, cholesterol oxidase from Rhodococcus sp. can be used in an aqueous/organic biphasic system to produce intermediates that can be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale biotransformation processes. These processes utilize microbial strains or enzymes in bioreactors, allowing for the efficient conversion of cholesterol to the desired product. The use of organic solvents and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylidenecholest-4-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield hydrocarbons or other reduced derivatives .
Scientific Research Applications
3-Methylidenecholest-4-ene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroid derivatives and other complex molecules.
Biology: The compound is used in studies related to cell membrane structure and function, as well as in the investigation of steroid metabolism.
Medicine: Research has explored its potential in developing new therapeutic agents for treating diseases such as obesity, liver disease, and keratinization disorders
Industry: It is utilized in the production of steroid drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-Methylidenecholest-4-ene involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in steroid metabolism, influencing various biological processes. For instance, it may inhibit or activate certain enzymes, leading to changes in the levels of steroid hormones and other metabolites .
Comparison with Similar Compounds
Cholest-4-en-3-one: A closely related compound used in similar applications, particularly in steroid synthesis.
Cholest-4-ene-3,6-dione: Another derivative with applications in biotransformation processes.
Uniqueness: 3-Methylidenecholest-4-ene is unique due to its specific structure, which allows for distinct chemical reactivity and biological activity. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
4561-75-5 |
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Molecular Formula |
C28H46 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C28H46/c1-19(2)8-7-9-21(4)24-12-13-25-23-11-10-22-18-20(3)14-16-27(22,5)26(23)15-17-28(24,25)6/h18-19,21,23-26H,3,7-17H2,1-2,4-6H3 |
InChI Key |
DRCYUNZSUMDTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=C)CCC34C)C |
Origin of Product |
United States |
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